![molecular formula C8H18N2 B1265423 2-(Azepan-1-yl)ethanamine CAS No. 51388-00-2](/img/structure/B1265423.png)
2-(Azepan-1-yl)ethanamine
Overview
Description
“2-(Azepan-1-yl)ethanamine” is a chemical compound with the molecular formula C8H18N2 . It is also known by other names such as 2-Azepan-1-yl-ethylamine and N-2-Aminoethyl homopiperidine .
Molecular Structure Analysis
The molecular weight of “2-(Azepan-1-yl)ethanamine” is 142.24 g/mol . The InChI code for this compound is 1S/C8H18N2/c9-5-8-10-6-3-1-2-4-7-10/h1-9H2 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Physical And Chemical Properties Analysis
“2-(Azepan-1-yl)ethanamine” has a topological polar surface area of 29.3 Ų . It has a rotatable bond count of 2 . The compound has a complexity of 75.3 . The compound is a liquid at room temperature .Scientific Research Applications
Life Science Research
2-(Azepan-1-yl)ethanamine is utilized in life science research for its potential in drug synthesis and biological studies. Its structure allows for functionalization, which is crucial in the development of new pharmacological agents. The compound’s versatility makes it a valuable asset in the synthesis of complex molecules that can interact with biological systems, potentially leading to the discovery of new drugs .
Material Science
In material science, 2-(Azepan-1-yl)ethanamine’s unique chemical properties are explored for creating new materials. Its ability to act as a monomer or a polymerization agent can lead to the development of novel polymers with specific characteristics, such as increased durability or enhanced electrical conductivity. This can have applications in creating materials for electronic devices or more resilient construction materials .
Chemical Synthesis
This compound plays a significant role in chemical synthesis, serving as a building block for various organic reactions. It can be used to synthesize a wide range of chemical products, including dyes, resins, and other organic compounds. Its reactivity makes it a valuable reagent in the synthesis of complex organic molecules .
Chromatography
In chromatography, 2-(Azepan-1-yl)ethanamine may be used as a standard or a reagent in the qualitative and quantitative analysis of chemical substances. Its well-defined properties allow for its use in calibrating equipment and ensuring the accuracy of chromatographic analyses, which is essential in both research and industrial settings .
Analytical Research
Analytical research benefits from 2-(Azepan-1-yl)ethanamine due to its consistent and predictable behavior in various analytical techniques. It can be used as a reference compound in spectroscopy, mass spectrometry, and other analytical methods to help identify and quantify unknown substances in complex mixtures .
Catalysis
The structure of 2-(Azepan-1-yl)ethanamine allows it to act as a ligand in catalysis, potentially forming complexes with metals that can catalyze important chemical reactions. This application is particularly relevant in industrial processes where efficient and selective catalysts are needed to enhance reaction rates and reduce energy consumption.
Safety and Hazards
properties
IUPAC Name |
2-(azepan-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-8-10-6-3-1-2-4-7-10/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRBDFUMZORTQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199388 | |
Record name | Hexahydro-1H-azepine-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)ethanamine | |
CAS RN |
51388-00-2 | |
Record name | Hexahydro-1H-azepine-1-ethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051388002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexahydro-1H-azepine-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(azepan-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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